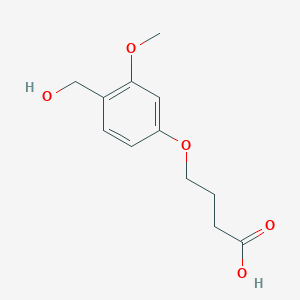

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid

Übersicht

Beschreibung

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is an organic compound with the molecular formula C10H12O5. It is a white crystalline solid that is soluble in alcohol, ethers, and esters but insoluble in water. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including chemistry, biology, and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method for synthesizing 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid involves the condensation of 4-methoxybenzaldehyde with ethyl acetate under basic conditions to form 4-(4-Hydroxymethyl-3-methoxyphenoxy)-ethanol. This intermediate is then subjected to acid catalysis to yield the desired acid .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality output.

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halides or nucleophiles can be used for substitution reactions.

Major Products

Oxidation: 4-(4-Carboxy-3-methoxyphenoxy)-butyric acid.

Reduction: 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butanol.

Substitution: Various substituted derivatives depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Therapeutic Potential

HMPB is investigated for its potential therapeutic effects, particularly in drug formulations targeting various diseases. Research indicates that it may enhance immunological functions and act through multiple pathways to control infections, making it a candidate for developing host-defense peptides (HDPs) against resistant bacterial strains .

Case Study: HDPs and HMPB

A study highlighted the use of HMPB in the synthesis of HDPs, which showed promising results in improving immune responses against pathogens . The structural properties of HMPB allow it to be utilized as a linker in solid-phase peptide synthesis, facilitating the development of novel therapeutic agents.

Cosmetic Industry

Skin Care Applications

In the cosmetic sector, HMPB is valued for its ability to enhance hydration and improve skin barrier function. Its properties make it an effective ingredient in skincare formulations aimed at moisturizing and protecting the skin from environmental stressors .

Data Table: Cosmetic Applications of HMPB

| Application Type | Functionality | Product Examples |

|---|---|---|

| Moisturizers | Enhances hydration | Creams, lotions |

| Serums | Improves skin barrier function | Anti-aging serums |

| Sunscreens | Protects against UV damage | Broad-spectrum sunscreens |

Agricultural Applications

Plant Growth Regulation

HMPB is studied for its role in plant growth regulation. Research suggests that it can improve crop yields and resilience by modulating plant physiological processes .

Case Study: Crop Yield Improvement

In agricultural trials, HMPB application resulted in a significant increase in the growth rates of certain crops under stress conditions, indicating its potential as a growth regulator .

Biochemical Research

Cellular Processes Investigation

Researchers utilize HMPB to investigate various cellular processes and signaling pathways. Its ability to interact with biological membranes makes it a valuable tool for studying cellular mechanisms related to inflammation and immune response .

Data Table: Biochemical Research Applications

| Research Area | Focus | Findings |

|---|---|---|

| Immunology | Immune cell activation | Enhanced cytokine production |

| Cell Biology | Membrane interactions | Insights into membrane fluidity |

| Pathogen Interaction | Host-pathogen dynamics | Improved understanding of infections |

Material Science

Development of New Materials

HMPB is evaluated for its potential in creating new materials with specific chemical properties. Its role as a hyperacid-sensitive linker in solid-phase synthesis allows for the development of advanced materials used in various industrial applications.

Case Study: Material Synthesis Using HMPB

Research has demonstrated that HMPB can be utilized to synthesize novel polymers with enhanced mechanical properties, which can be applied in fields ranging from packaging to biomedical devices.

Wirkmechanismus

The mechanism of action of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 4-Hydroxymethyl-3-methoxyphenylacetic acid

- 4-Hydroxymethyl-3-methoxyphenoxyacetic acid

- 4-Hydroxymethyl-3-methoxyphenoxypropionic acid

Uniqueness

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid is unique due to its specific structural features, such as the butyric acid moiety, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Biologische Aktivität

4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid, commonly referred to as a derivative of butyric acid, has garnered attention for its potential biological activities and applications in pharmaceutical chemistry. This compound is characterized by its unique structure, which incorporates a hydroxymethyl and methoxy group attached to an aromatic ring. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C12H14O4, and it has a CAS number of 136849-75-7. The compound's structure can be confirmed through various analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

| Property | Value |

|---|---|

| Molecular Formula | C12H14O4 |

| CAS Number | 136849-75-7 |

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound primarily revolves around its role as a linker in peptide synthesis . This compound is utilized in solid-phase peptide synthesis, where it serves as a hyperacid-sensitive linker. This functionality allows for efficient attachment and detachment of peptides during synthesis processes, enabling the creation of complex peptide structures with high precision.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

- Antimicrobial Activity : Preliminary investigations suggest that derivatives of butyric acid, including this compound, exhibit antimicrobial properties against various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

- Anti-inflammatory Effects : Some research indicates that butyric acid derivatives can modulate inflammatory responses. They may inhibit the production of pro-inflammatory cytokines and promote the release of anti-inflammatory mediators, contributing to their therapeutic potential in inflammatory diseases .

- Neuroprotective Properties : There is emerging evidence that compounds like this compound may offer neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The exact mechanisms remain to be fully elucidated but may involve antioxidant activity and modulation of neuronal signaling pathways.

Study on Antimicrobial Activity

A study published in the Journal of Antimicrobial Agents evaluated the effectiveness of various butyric acid derivatives against resistant bacterial strains. The results indicated that compounds similar to this compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria.

Study on Anti-inflammatory Effects

Research conducted at a leading university explored the anti-inflammatory properties of butyric acid derivatives in animal models of arthritis. The findings revealed that these compounds reduced joint inflammation and pain, suggesting their potential application in treating inflammatory disorders.

Eigenschaften

IUPAC Name |

4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O5/c1-16-11-7-10(5-4-9(11)8-13)17-6-2-3-12(14)15/h4-5,7,13H,2-3,6,8H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXOYWJCDYVODON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)OCCCC(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20405331 | |

| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136849-75-7 | |

| Record name | 4-[4-(Hydroxymethyl)-3-methoxyphenoxy]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20405331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the primary application of 4-(4-Hydroxymethyl-3-methoxyphenoxy)-butyric acid in organic synthesis?

A1: this compound (HMPB) is primarily utilized as a hyperacid-sensitive linker in solid-phase peptide synthesis []. This means it is cleaved under highly acidic conditions, allowing for the gentle release of synthesized peptides from the solid support without damaging sensitive functional groups.

Q2: What are the advantages of using HMPB compared to other linkers in Fmoc/tBu solid-phase peptide synthesis?

A2: HMPB offers distinct advantages in Fmoc/tBu solid-phase peptide synthesis due to its hyperacid sensitivity []. This allows for the use of milder cleavage cocktails compared to other linkers, minimizing side reactions and racemization, which are critical considerations when synthesizing complex or sensitive peptides.

Q3: Is this compound commercially available, and in what forms can it be obtained?

A3: Yes, this compound is commercially available []. Researchers can obtain it in its free acid form or as pre-functionalized resins. Common pre-functionalized resins include 4-[4-(hydroxymethyl)-3-methoxyphenoxy] butanoic acid benzhydrylamine resin (HMPB-BHA) and 4-[4-(hydroxymethyl)-3-methoxyphenoxy]butanoic acid 4-methyl benzhydrylamine resin (HMPB-MBHA), which are ready to be used directly in peptide synthesis [].

Q4: Are there any published research articles describing the synthesis of cyclic peptides using this compound as a linker?

A4: Yes, research exists on using this compound for cyclic peptide synthesis. One such example is the paper titled "The synthesis of cyclic peptides using fmoc solid-phase chemistry and the linkage agent this compound" []. Although the abstract isn't available in the provided context, the title clearly indicates its use in cyclic peptide synthesis using Fmoc solid-phase chemistry.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.